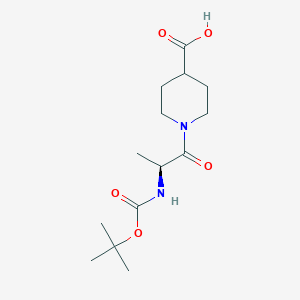

(S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of the Amide Bond: The protected amino acid is then coupled with piperidine-4-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) are typical reagents for amide bond formation.

Major Products Formed

Deprotection: Removal of the Boc group yields the free amine.

Coupling Reactions: Formation of peptide bonds results in dipeptides or longer peptide chains.

Wissenschaftliche Forschungsanwendungen

(S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.

Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of (S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-1-(2-Amino-2-oxoethyl)piperidine-4-carboxylic acid: Similar structure but lacks the Boc protection.

(S)-1-(2-(tert-Butoxycarbonylamino)ethyl)piperidine-4-carboxylic acid: Similar structure with variations in the side chain.

Uniqueness

(S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid is unique due to the presence of the Boc-protected amino group, which provides stability and selectivity in synthetic reactions. This protection allows for controlled deprotection and subsequent reactions, making it a valuable intermediate in organic synthesis and peptide chemistry.

Biologische Aktivität

(S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of peptide design and pharmacological applications. This article summarizes key findings from various studies, highlighting its synthesis, structural properties, and biological implications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₉N₃O₄. It features a piperidine ring that adopts a chair conformation, which is crucial for its biological activity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in biological systems .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 229.28 g/mol |

| Melting Point | 121-125 °C |

| Optical Rotation | -46° (c=1 in methanol) |

| Purity | ≥98% |

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with Boc-protected amino acids. The process often yields high enantiomeric purity, which is essential for its application in chiral drug development. The synthesis pathway includes protecting group strategies that ensure the stability of the piperidine structure during reactions .

Pharmacological Applications

- Peptide Design : The compound serves as a rigid backbone for designing metal-ligating peptides, which can enhance the stability and biological activity of helical structures in peptides. These modifications can lead to increased protease resistance and improved pharmacokinetic profiles in vivo .

- Opioid Receptor Interaction : Research indicates that derivatives of this compound may interact with kappa opioid receptors, suggesting potential applications in pain management and treatment of conditions associated with these receptors. The modulation of opioid receptor activity can provide therapeutic benefits while minimizing side effects commonly associated with opioid use .

- Lung Retention Studies : A study evaluated the pharmacokinetics of prodrugs derived from this compound, focusing on their retention in lung tissues. Results showed promising lung binding characteristics, indicating that modifications to enhance pulmonary delivery could be beneficial in treating respiratory conditions .

Study on Peptide Stability

In one study, researchers synthesized a series of peptides incorporating this compound to evaluate their stability against enzymatic degradation. The findings demonstrated that peptides with this backbone exhibited significantly enhanced stability compared to standard peptide structures, which could lead to more effective therapeutic agents .

Pharmacokinetic Evaluation

Another study focused on the pharmacokinetic behavior of a prodrug derived from this compound. In vivo studies on rats showed that the prodrug maintained higher concentrations in lung tissues over extended periods compared to traditional formulations, suggesting its potential for sustained therapeutic effects in pulmonary applications .

Eigenschaften

IUPAC Name |

1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O5/c1-9(15-13(20)21-14(2,3)4)11(17)16-7-5-10(6-8-16)12(18)19/h9-10H,5-8H2,1-4H3,(H,15,20)(H,18,19)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGWFZRONUIXEH-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.